molecular formula C12H9N3O4S B2588678 4-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol CAS No. 727385-51-5

4-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol

Cat. No.: B2588678
CAS No.: 727385-51-5
M. Wt: 291.28
InChI Key: SBZODKQDDNBHIZ-UHFFFAOYSA-N
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Description

4-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol is a complex organic compound that features a unique combination of functional groups, including a nitrophenyl group, an oxadiazole ring, and a butynol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol typically involves multiple steps. One common route starts with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized by the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base. The nitrophenyl group is introduced through nitration reactions, and the butynol moiety is added via alkylation reactions using propargyl alcohol derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxadiazole derivatives, while reduction can produce amino-oxadiazole compounds .

Scientific Research Applications

4-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, such as 2-amino-5-(4-nitrophenyl)-1,3,4-oxadiazole and 5-(2-nitrophenyl)-1,3,4-oxadiazole-2-thiol .

Uniqueness

What sets 4-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol apart is its combination of functional groups, which provides a unique set of chemical and biological properties.

Properties

IUPAC Name

4-[[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O4S/c16-7-3-4-8-20-12-14-13-11(19-12)9-5-1-2-6-10(9)15(17)18/h1-2,5-6,16H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZODKQDDNBHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)SCC#CCO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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